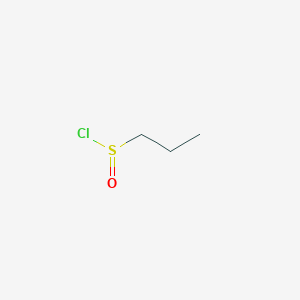

Propane-1-sulfinyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propane-1-sulfinyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions involving sulfinyl chloride groups and propane derivatives are mentioned. For instance, the atmospheric oxidation reactions of propanesulfinyl chloride initiated by OH radicals are investigated, providing insights into its potential environmental impact and degradation pathways .

Synthesis Analysis

The synthesis of related compounds involves the use of propane derivatives as catalysts or reactants. Propane-1,2,3-triyl tris(hydrogen sulfate) is used as a catalyst for the synthesis of biscoumarin derivatives , and 2-(sulfooxy)propane-1,2,3-tricarboxylic acid serves as a catalyst for the formylation of alcohols and amines . These studies demonstrate the versatility of propane derivatives in facilitating various chemical reactions.

Molecular Structure Analysis

The molecular structure of propane derivatives can be inferred from the reactions they undergo. For example, the adsorption and decomposition pathways of 1-propanethiol on GaAs(100) surfaces suggest the formation of propanethiolate and hydrogen, indicating the presence of a C-S bond in the original molecule . Similarly, the reaction of propyl propane-thiolsulfinate with cysteine involves the cleavage of a sulfur-sulfur bond, providing information about the molecular structure of the reactants .

Chemical Reactions Analysis

Propane derivatives participate in a variety of chemical reactions. The transformation of propane into dialkyl sulfides under the action of elemental sulfur is an example of a reaction leading to the formation of new sulfur-containing compounds . The radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride to synthesize benzo[b]oxepinone and chromane derivatives is another example of the reactivity of propane-related molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of propane derivatives can be deduced from their behavior in reactions and their interaction with other chemicals. The facile reactions of propane with elemental sulfur under mild conditions suggest that propane is reactive towards sulfurization . The atmospheric oxidation of propanesulfinyl chloride by OH radicals, leading to the formation of propanesulfinic acid and other degradation products, provides information on the reactivity and stability of the sulfinyl chloride group in the environment .

Applications De Recherche Scientifique

Synthesis of Hydroxyalkanesulfonyl Chlorides

Propane-1-sulfinyl chloride is useful in synthesizing hydroxyalkanesulfonyl chlorides. King and Rathore (1987) demonstrated the synthesis of 3-Hydroxy-1-propanesulfonyl chloride, a compound obtained by chlorinating sodium 3-hydroxy-1-propanesulfinate. This synthesis process highlights the potential of propane-1-sulfinyl chloride in chemical synthesis, particularly in creating sulfonyl chlorides with specific structures (King & Rathore, 1987).

Modification of Polymers

The compound has been studied for its ability to modify polymers. Velden et al. (1977) explored 1,3-propane sultone, a derivative of propane-1-sulfinyl chloride, for modifying cellulose, cellulose acetate, and polyacrylonitrile. This research provides insights into the compound's utility in enhancing the properties of polymers, especially in membrane technology (Velden, Rupkema, Smolders & Bantjes, 1977).

Catalysis and Chemical Reactions

Hubbard et al. (1993) investigated the use of sulfated catalysts, including those derived from propane-1-sulfinyl chloride, in propane oxidation. This research underscores the role of such compounds in catalytic processes, particularly in oxidation reactions (Hubbard, Otto, Gandhi & Ng, 1993).

Lithium-Ion Battery Performance

Pires et al. (2015) studied 1,3-propane sultone, related to propane-1-sulfinyl chloride, for improving lithium-ion battery performance. This research shows the compound's potential in enhancing the efficiency and durability of batteries, particularly at high potentials (Pires, Timperman, Castets, Peña, Dumont, Levasseur, Dedryvère, Tessier & Anouti, 2015).

Nucleophilic Sulfoalkylation Reagents

Adamczyk et al. (2001) highlighted the use of nucleophilic sulfoalkylation reagents derived from chloroalkylsulfonyl chlorides, closely related to propane-1-sulfinyl chloride. This research contributes to understanding the compound's role in creating sulfoalkylation reagents for enhancing hydrophilicity in various applications (Adamczyk, Chen & Mattingly, 2001).

Safety And Hazards

Propane-1-sulfinyl chloride is classified as a skin corrosive (Category 1B) and an eye irritant (Category 2A) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and seek medical attention .

Propriétés

IUPAC Name |

propane-1-sulfinyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUVJGOKAOXNHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509006 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-1-sulfinyl chloride | |

CAS RN |

23267-68-7 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)